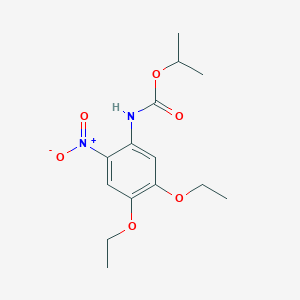![molecular formula C14H18N2O B12551544 N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide CAS No. 155778-26-0](/img/structure/B12551544.png)
N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3S)-1-Azabicyclo[222]octan-3-yl]benzamide is a chemical compound that features a bicyclic structure with a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a series of cyclization reactions starting from simple precursors.
Introduction of the benzamide group: The benzamide moiety is introduced via an amide coupling reaction, often using reagents such as benzoyl chloride and a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the bicyclic ring.
Reduction: Reduction reactions can be used to modify the benzamide group or reduce any oxidized forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the bicyclic ring.
Reduction: Reduced forms of the benzamide group.
Substitution: Substituted benzamide derivatives.
Applications De Recherche Scientifique
N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The benzamide group can form hydrogen bonds and other interactions with target molecules, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
1-Azabicyclo[2.2.2]octan-3-one: A related compound with a similar bicyclic structure but different functional groups.
3-Quinuclidinone: Another bicyclic compound with a ketone group instead of a benzamide.
3-Oxoquinuclidine: Similar bicyclic structure with an oxo group.
Uniqueness: N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide is unique due to its specific combination of a bicyclic core and a benzamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
155778-26-0 |
|---|---|
Formule moléculaire |
C14H18N2O |
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]benzamide |
InChI |
InChI=1S/C14H18N2O/c17-14(12-4-2-1-3-5-12)15-13-10-16-8-6-11(13)7-9-16/h1-5,11,13H,6-10H2,(H,15,17)/t13-/m1/s1 |
Clé InChI |
MVKDKUUCCOPJSG-CYBMUJFWSA-N |
SMILES isomérique |
C1CN2CCC1[C@@H](C2)NC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CN2CCC1C(C2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl-](/img/structure/B12551465.png)
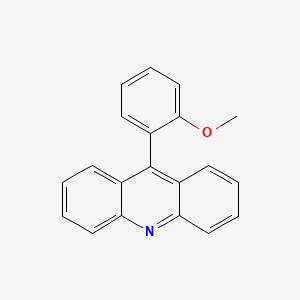
![1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12551480.png)
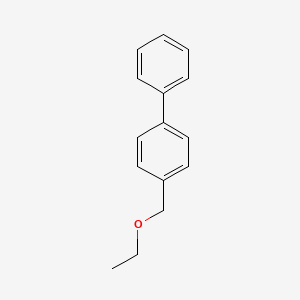
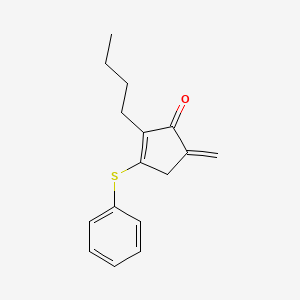
![5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole](/img/structure/B12551508.png)
![2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine](/img/structure/B12551511.png)

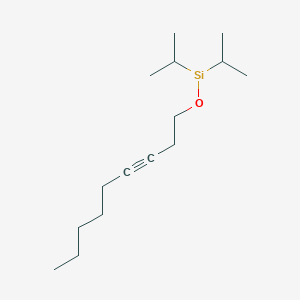

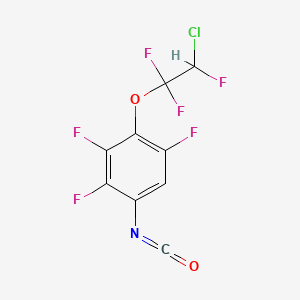
![Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-](/img/structure/B12551535.png)
![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)
